H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA
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Overview
Description
The compound H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in various scientific research applications due to its unique properties and structure.
Mechanism of Action
Target of Action
The primary target of the Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate is the Tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . This peptide is a sequence of the so-called “projection domain” of tau .
Biochemical Pathways
The Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate affects the biochemical pathways related to the Tau protein. The Tau protein is involved in the stabilization of microtubules in the neurons . When Tau proteins are hyperphosphorylated, they can aggregate and form neurofibrillary tangles, a hallmark of Alzheimer’s disease . .
Result of Action
It is known that the peptide interacts with the Tau protein, potentially affecting its phosphorylation state . This could influence the formation of neurofibrillary tangles, which are associated with neurodegenerative disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate is a Tau fragment It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing chain using a coupling reagent such as .
Deprotection: The protecting groups on the amino acids are removed using .
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the process. These machines automate the repetitive steps of SPPS, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like .
Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.
Reducing agents: DTT, beta-mercaptoethanol.
Substitution reagents: N-methylmorpholine (NMM), diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, due to its biocompatibility and functional properties.
Comparison with Similar Compounds
Similar Compounds
- H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH
- H-Glu-Ser-Pro-Leu-Gln-Thr-Pro-Thr-Glu-Asp-Gly-Ser-Glu-Glu-Pro-Gly-Ser-Glu-Thr-Ser-Asp-Ala-Lys-Ser-Thr-Pro-Thr-Ala-Glu-OH.TFA
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. TFA can influence the peptide’s solubility, stability, and overall bioactivity, making it distinct from other similar peptides without TFA.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H189N31O57.C2HF3O2/c1-50(2)40-66(139-110(197)75-18-13-37-149(75)117(204)73(49-156)142-96(183)58(122)21-29-81(165)166)104(191)131-60(22-28-78(123)162)102(189)146-92(56(8)160)118(205)150-38-15-20-77(150)112(199)145-91(55(7)159)114(201)134-62(24-31-83(169)170)100(187)137-67(41-87(177)178)97(184)124-43-79(163)128-69(45-152)105(192)132-61(23-30-82(167)168)99(186)135-64(26-33-85(173)174)116(203)148-36-12-17-74(148)109(196)125-44-80(164)129-70(46-153)106(193)133-63(25-32-84(171)172)101(188)143-90(54(6)158)115(202)141-71(47-154)107(194)138-68(42-88(179)180)103(190)126-51(3)94(181)130-59(16-10-11-35-121)98(185)140-72(48-155)108(195)147-93(57(9)161)119(206)151-39-14-19-76(151)111(198)144-89(53(5)157)113(200)127-52(4)95(182)136-65(120(207)208)27-34-86(175)176;3-2(4,5)1(6)7/h50-77,89-93,152-161H,10-49,121-122H2,1-9H3,(H2,123,162)(H,124,184)(H,125,196)(H,126,190)(H,127,200)(H,128,163)(H,129,164)(H,130,181)(H,131,191)(H,132,192)(H,133,193)(H,134,201)(H,135,186)(H,136,182)(H,137,187)(H,138,194)(H,139,197)(H,140,185)(H,141,202)(H,142,183)(H,143,188)(H,144,198)(H,145,199)(H,146,189)(H,147,195)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,207,208);(H,6,7)/t51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,89-,90-,91-,92-,93-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCXLOWXASGOHX-ACEKMTPMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C122H190F3N31O59 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3092.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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